molecular formula C15H30O2S B1594639 Lauryl 3-mercaptopropionate CAS No. 6380-71-8

Lauryl 3-mercaptopropionate

Cat. No.: B1594639
CAS No.: 6380-71-8
M. Wt: 274.5 g/mol
InChI Key: ARNIBHATWCFIIK-UHFFFAOYSA-N
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Mechanism of Action

3-Mercaptopropionate (3-MPA) is a major organic sulfur compound recently detected in the anoxic pore waters of coastal marine sediments . A chemical mechanism for the formation of 3-MPA involves the addition of hydrogen sulfide to acrylic acid .

Safety and Hazards

Lauryl 3-mercaptopropionate is considered hazardous. It is flammable and toxic if swallowed. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation. It is fatal if inhaled and may cause respiratory irritation .

Future Directions

Lauryl 3-mercaptopropionate has potential applications in the field of materials science and organic chemistry. It can be used in the production of synthetic and semi-synthetic proteins . It is also used to prepare hydrophilic gold nanoparticles, exploiting the affinity of gold for sulfur ligands . Future research may focus on its potential uses in various applications and the optimization of its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lauryl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with lauryl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Lauryl 3-mercaptopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lauryl 3-mercaptopropionate is unique due to its combination of a long hydrophobic alkyl chain and a reactive thiol group. This dual functionality allows it to be used in a wide range of applications, from surface modification to the synthesis of complex organic molecules .

Properties

IUPAC Name

dodecyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18/h18H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNIBHATWCFIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064298
Record name Lauryl 3-mercaptopropionate
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Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6380-71-8
Record name Dodecyl 3-mercaptopropanoate
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Record name Propanoic acid, 3-mercapto-, dodecyl ester
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Record name Dodecyl 3-mercaptopropionate
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Record name Propanoic acid, 3-mercapto-, dodecyl ester
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Record name Lauryl 3-mercaptopropionate
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Record name Dodecyl 3-mercaptopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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